molecular formula C27H52O2 B1236719 (E)-2,4,6-trimethyltetracos-2-enoic acid

(E)-2,4,6-trimethyltetracos-2-enoic acid

Cat. No. B1236719
M. Wt: 408.7 g/mol
InChI Key: SJZUAPDAKBPNQS-WNAAXNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2,4,6-trimethyltetracos-2-enoic acid is a branched chain fatty acid with methyl branching at C-2, -4 and -6, and with a double bond at C-2. It is a branched-chain fatty acid, an alpha,beta-unsaturated monocarboxylic acid and a monounsaturated fatty acid.

Scientific Research Applications

1. Stereochemical Control in Alkenoic Acids Synthesis

Research conducted by Bellassoued, Mouelhi, and Lensen (2001) explored the stereochemical control in the formation of (E)-alkenoic acids, including compounds similar to (E)-2,4,6-trimethyltetracos-2-enoic acid. They focused on the synthesis of these acids using silyl ketene acetals, providing insights into the synthesis pathways of such compounds (Bellassoued, Mouelhi, & Lensen, 2001).

2. Crystal Structure Analysis

A 2015 study by Sonneck et al. analyzed the molecular structures of (E)-non-2-enoic acid and (E)-dec-2-enoic acid, which are structurally related to (E)-2,4,6-trimethyltetracos-2-enoic acid. This research provides valuable data on the crystallization and molecular arrangement of similar long-chain enoic acids (Sonneck, Peppel, Spannenberg, & Wohlrab, 2015).

3. Antibacterial Applications

Banday, Mattoo, and Rauf (2010) demonstrated the use of fatty acid hydrazides derived from similar compounds for the synthesis of biologically active oxadiazoles. These derivatives showed significant antibacterial activity, suggesting potential applications of (E)-2,4,6-trimethyltetracos-2-enoic acid in developing antimicrobial agents (Banday, Mattoo, & Rauf, 2010).

4. Photoluminescence in Molecular Crystals

Research by Zhestkij et al. (2021) on the synthesis of (E)-2-enoic acid derivatives demonstrated their use in creating stable luminescent molecular crystals. This finding opens avenues for the potential application of (E)-2,4,6-trimethyltetracos-2-enoic acid in optoelectronic devices (Zhestkij et al., 2021).

5. Inhibition and Activation in Biochemical Pathways

Ardjani and Mekelleche (2016) analyzed the antioxidant activity of enoic acid derivatives, highlighting their potential in modulating oxidative stress in biological systems. Such studies suggest the possible role of (E)-2,4,6-trimethyltetracos-2-enoic acid in biochemical and medical research (Ardjani & Mekelleche, 2016).

properties

Product Name

(E)-2,4,6-trimethyltetracos-2-enoic acid

Molecular Formula

C27H52O2

Molecular Weight

408.7 g/mol

IUPAC Name

(E)-2,4,6-trimethyltetracos-2-enoic acid

InChI

InChI=1S/C27H52O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(2)22-25(3)23-26(4)27(28)29/h23-25H,5-22H2,1-4H3,(H,28,29)/b26-23+

InChI Key

SJZUAPDAKBPNQS-WNAAXNPUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(C)CC(C)/C=C(\C)/C(=O)O

SMILES

CCCCCCCCCCCCCCCCCCC(C)CC(C)C=C(C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CC(C)C=C(C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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